3-(Aminomethyl)-1H-indol-7-ol
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Overview
Description
3-(Aminomethyl)-1H-indol-7-ol: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom. In this case, the reaction can be carried out using formaldehyde, an amine, and an indole derivative .
Another approach involves the reductive amination of 3-formylindole with an amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas . This method provides a straightforward and efficient way to introduce the aminomethyl group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include methanol, ethanol, and dichloromethane, while catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a carbonyl group, resulting in the formation of 3-(Aminomethyl)-1H-indole-7-one.
Reduction: The compound can undergo reduction reactions, particularly at the aminomethyl group, to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Major Products Formed
The major products formed from these reactions include 3-(Aminomethyl)-1H-indole-7-one (oxidation product), 3-(Aminomethyl)-1H-indol-7-amine (reduction product), and various substituted indole derivatives (substitution products).
Scientific Research Applications
3-(Aminomethyl)-1H-indol-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, and ion channels. For example, it may interact with GABA receptors, leading to modulation of neurotransmitter release and neuronal excitability . Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: This compound is structurally similar but contains a boronic acid group instead of a hydroxyl group.
3-(Aminomethyl)-4-hydroxycoumarin: This compound has a coumarin core with an aminomethyl group at the 3-position and a hydroxyl group at the 4-position.
Uniqueness
3-(Aminomethyl)-1H-indol-7-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and hydroxyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H10N2O/c10-4-6-5-11-9-7(6)2-1-3-8(9)12/h1-3,5,11-12H,4,10H2 |
InChI Key |
RIXGENRSMOVQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CN |
Origin of Product |
United States |
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